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Compound of Interest

Compound Name:
6-Bromo-4-oxo-4H-chromene-3-

carbaldehyde

Cat. No.: B1268481 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 6-
Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry

and material science. This document details the experimental procedures, summarizes the

crystallographic data, and discusses the key structural features, including intermolecular

interactions.

Introduction
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (C₁₀H₅BrO₃) is a brominated derivative of the

3-formylchromone scaffold. Chromone derivatives are known for a wide range of biological

activities, and the introduction of a bromine atom can significantly influence their

physicochemical properties and biological interactions. Understanding the precise three-

dimensional arrangement of atoms in the crystalline state is crucial for rational drug design and

the development of novel materials. This guide focuses on the single-crystal X-ray diffraction

analysis of the title compound, revealing its molecular geometry and supramolecular

architecture.
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The determination of the crystal structure of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
involves several key stages, from crystal growth to data analysis and structure refinement.

2.1. Synthesis and Crystallization

Single crystals of the title compound suitable for X-ray diffraction were obtained from a

commercially available sample. The crystallization process was carried out through the slow

evaporation of a solution of the compound in N,N-dimethylformamide at room temperature[1]

[2].

2.2. X-ray Data Collection and Processing

A suitable single crystal was mounted on a Rigaku AFC-7R diffractometer. The diffraction data

were collected at a low temperature of 100 K to minimize thermal vibrations of the atoms. The

instrument was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71069

Å)[2]. The data were collected using ω–2θ scans. A ψ scan absorption correction was applied

to the collected data[1]. The collected data were then processed, which included integration of

the reflection intensities and reduction to structure factors.

2.3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SIR92 program and refined by

full-matrix least-squares on F² using the SHELXL97 software[1]. The non-hydrogen atoms were

refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and

refined using a riding model[1].

Data Presentation
The crystallographic data and refinement details are summarized in the tables below for clarity

and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details[1][2]
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Parameter Value

Chemical Formula C₁₀H₅BrO₃

Formula Weight 253.05 g/mol

Crystal System Triclinic

Space Group P1

Unit Cell Dimensions

a 6.5743 (18) Å

b 6.967 (3) Å

c 10.350 (4) Å

α 71.02 (3)°

β 85.53 (3)°

γ 70.67 (3)°

Volume 422.8 (3) Å³

Z 2

Calculated Density 1.988 Mg/m³

Absorption Coefficient (μ) 4.85 mm⁻¹

F(000) 248

Crystal Size 0.42 × 0.40 × 0.38 mm

Radiation Mo Kα (λ = 0.71069 Å)

Temperature 100 K

Data Collection Method ω–2θ scans

Diffractometer Rigaku AFC-7R

Reflections Collected 2389

Independent Reflections 1944
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R(int) 0.024

Refinement Method Full-matrix least-squares on F²

R[F² > 2σ(F²)] 0.030

wR(F²) 0.077

Goodness-of-fit (S) 1.16

Table 2: Key Intermolecular Interaction Geometries[1][2]

Interaction Type Atoms Involved Distance (Å) Angle (°)

Halogen Bond Br1···O3 3.191 (2)

C6—Br1···O3 167.32 (10)

C10=O3···Br1 168.4 (2)

π–π Stacking
Centroid(Pyran)···Cent

roid(Benzene)
3.495 (2)

Structural Analysis and Visualization
The molecular structure of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde reveals that the

non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.0420 Å

from the mean plane[1][2]. The crystal packing is stabilized by a combination of halogen bonds

and π–π stacking interactions.

4.1. Intermolecular Interactions

A significant feature of the crystal structure is the presence of a halogen bond between the

bromine atom at the 6-position and the formyl oxygen atom of an adjacent molecule[1][2]. This

interaction, with a Br···O distance of 3.191 (2) Å, is directional and plays a crucial role in the

supramolecular assembly[1][2]. Additionally, the molecules form layers parallel to the (101)

plane through π–π stacking interactions between the pyran and benzene rings of neighboring

molecules, with a shortest centroid-to-centroid distance of 3.495 (2) Å[1][2].
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4.2. Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure

determination and the logical relationship of the intermolecular interactions that define the

crystal packing.
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Figure 1: Experimental workflow for the crystal structure analysis.
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Figure 2: Intermolecular interactions governing the crystal packing.

Conclusion
The crystal structure analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde provides

valuable insights into its solid-state conformation and the nature of the intermolecular forces

that dictate its crystal packing. The prevalence of halogen bonding and π–π stacking

interactions are key determinants of the supramolecular architecture. This detailed structural

information is fundamental for understanding the structure-property relationships of this class of

compounds and can guide future efforts in the design and development of new therapeutic

agents and functional materials. The comparison with related structures, such as the 6-chloro

and 6,8-dibromo analogs, highlights the subtle yet significant role of the halogen substituent in

directing the crystal packing[2][3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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